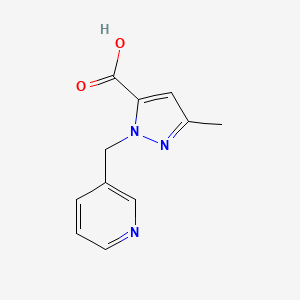

3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-2-(pyridin-3-ylmethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-8-5-10(11(15)16)14(13-8)7-9-3-2-4-12-6-9/h2-6H,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOVXFSKSYKGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)CC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring One common method is the reaction of hydrazine with a β-keto ester or β-diketone to form the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often used to optimize yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide (CO₂) and water (H₂O).

Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to biologically active compounds makes it a valuable tool in drug discovery.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets can be exploited to design drugs for various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, leading to a biological response. The exact mechanism would vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Physicochemical Properties

The compound’s structural uniqueness lies in its pyridin-3-ylmethyl substituent, which distinguishes it from other pyrazolecarboxylic acids. Below is a comparative analysis with key analogs:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The presence of CF₃ (in ) or Br/Cl (in ) enhances electrophilicity, making these compounds reactive intermediates in agrochemicals.

- Aromatic Substituents : Pyridinylmethyl (in the target compound) and benzyl groups (in ) improve solubility in polar solvents and enable π-π stacking in MOFs.

- Carboxylic Acid Utility : All analogs leverage the 5-COOH group for further derivatization (e.g., amide formation) or metal coordination .

Contrast with Other Methods:

Research Findings and Challenges

- Yield and Purity : Brominated analogs achieve >98% purity via recrystallization , whereas alkylation steps for pyridinylmethyl derivatives may require stringent temperature control to avoid byproducts .

- Stability : Carboxylic acid groups in all analogs are hygroscopic, necessitating storage under inert conditions .

- Regulatory Hurdles : Fluorinated derivatives (e.g., ) face stringent environmental regulations due to persistence in ecosystems.

Biological Activity

3-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxylic acid, with a molecular formula of CHNO and CAS number 860307-93-3, is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-component reactions using starting materials such as pyridine derivatives and other reagents. These synthetic pathways have been optimized to yield high purity and yield of the target compound, which is crucial for subsequent biological evaluations.

Biological Activities

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

Anti-Cancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have reported that compounds structurally related to this compound show promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The growth inhibitory concentrations (GI) were reported as follows:

| Compound | Cell Line | GI (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| SF-268 | 12.50 | |

| NCI-H460 | 42.30 |

These findings suggest that this compound may inhibit cancer cell proliferation through mechanisms that require further elucidation.

Anti-inflammatory Activity

In addition to its anti-cancer properties, the compound has demonstrated anti-inflammatory effects. It has been evaluated in models of inflammation, such as carrageenan-induced edema in mice, showing comparable efficacy to standard anti-inflammatory drugs like indomethacin. The specific mechanisms of action may involve inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been documented. Compounds similar to this compound have shown activity against various bacterial strains including E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds were significantly lower than those for standard antibiotics, indicating strong antimicrobial properties.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines, confirming that structural modifications can enhance potency.

- Inflammation Models : Research involving animal models demonstrated that the administration of pyrazole derivatives reduced swelling and pain associated with inflammatory responses.

- Antimicrobial Testing : Clinical isolates of bacterial infections were treated with pyrazole derivatives, leading to successful eradication in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.